(3-Bromo-phenyl)-dibutyl-amine
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Overview
Description
(3-Bromo-phenyl)-dibutyl-amine is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a dibutylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-phenyl)-dibutyl-amine typically involves the bromination of phenyl-dibutylamine. One common method is the electrophilic aromatic substitution reaction, where phenyl-dibutylamine is treated with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 3-position of the phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of automated systems and advanced monitoring techniques further enhances the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-phenyl)-dibutyl-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of phenyl-dibutylamine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Substitution: Products include various substituted phenyl-dibutylamines.
Oxidation: Products include quinones and other oxidized derivatives.
Reduction: Products include phenyl-dibutylamine.
Scientific Research Applications
(3-Bromo-phenyl)-dibutyl-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Bromo-phenyl)-dibutyl-amine involves its interaction with specific molecular targets. The bromine atom and the dibutylamine group contribute to its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (3-Bromo-phenyl)-methylamine
- (3-Bromo-phenyl)-ethylamine
- (3-Bromo-phenyl)-propylamine
Uniqueness
(3-Bromo-phenyl)-dibutyl-amine is unique due to the presence of the dibutylamine group, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C14H22BrN |
---|---|
Molecular Weight |
284.23 g/mol |
IUPAC Name |
3-bromo-N,N-dibutylaniline |
InChI |
InChI=1S/C14H22BrN/c1-3-5-10-16(11-6-4-2)14-9-7-8-13(15)12-14/h7-9,12H,3-6,10-11H2,1-2H3 |
InChI Key |
RTNYQTQFISBGFN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)C1=CC(=CC=C1)Br |
Origin of Product |
United States |
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